CID 5360484
Description
CID 5360484 is a unique identifier assigned by PubChem, a comprehensive database for chemical compounds. This absence highlights a critical gap in the available sources, as none of the referenced articles, figures, or tables explicitly describe this compound. PubChem entries typically include molecular formulas, properties, and biological activities, but such details are unavailable here due to insufficient evidence .
Properties
Molecular Formula |
F3Sn |
|---|---|
Molecular Weight |
175.71 g/mol |
InChI |
InChI=1S/3FH.Sn/h3*1H;/q;;;+3/p-3 |
InChI Key |
XBCHABSFGCRJPU-UHFFFAOYSA-K |
Canonical SMILES |
F[Sn](F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 5360484 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. The industrial production methods may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
CID 5360484 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
CID 5360484 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.
Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 5360484 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes structural and functional comparisons for other CID-labeled compounds, which can serve as a framework for hypothetical comparisons. For example:
Table 1: Structural Analogues from Evidence
Key Observations:
- Functional Similarity : Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for transporters or enzymes, suggesting that CID 5360484 might share roles in metabolic pathways if structurally analogous .
- Structural Motifs : Oscillatoxin derivatives (CIDs 101283546, 185389) contain cyclic ethers and methyl groups, which influence bioactivity. Without this compound’s structure, such motifs remain speculative .
- Inhibitor Profiles : Ginkgolic acid (CID 5469634) and betulin-derived inhibitors (CIDs 72326, 64971) highlight the importance of hydrophobic moieties for binding affinity. This could inform hypothetical mechanisms for this compound .
Limitations and Recommendations
Evidence Gaps : The provided sources lack specificity for CID 5360482. Critical data—such as molecular weight, spectral signatures (e.g., NMR, MS), or biological activity—are missing .
Ambiguity in Terminology: "CID" is context-dependent. In medical literature, it refers to chemotherapy-induced diarrhea , while in analytical chemistry, it denotes collision-induced dissociation . This ambiguity complicates cross-disciplinary comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
